molecular formula C15H19N5O7 B13412800 N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide

N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide

Cat. No.: B13412800
M. Wt: 381.34 g/mol
InChI Key: BCRWSSRKKWYTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative characterized by a 6,7-dihydro-6-oxo-1H-purin-2-yl core substituted with an acetamide group at position 2 and a complex acetyloxy-containing ethoxymethyl chain at position 6.

Properties

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]-3-acetyloxypropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)20(6-16-13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRWSSRKKWYTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COC(COC(=O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material

The typical precursor is ganciclovir (9-[(2-hydroxyethoxy)methyl]guanine) or its positional isomer with substitution at the 7-position of the purine ring. The compound of interest is the triacetylated derivative where three hydroxyl groups on the side chain are converted into acetate esters, and the purine amino group is acetylated.

Acetylation Reaction

  • Reagents: Acetic anhydride or acetyl chloride is used as the acetylating agent.
  • Catalysts: Pyridine or other organic bases are employed as catalysts and acid scavengers.
  • Solvent: Common solvents include pyridine, dichloromethane, or acetonitrile.
  • Conditions: The reaction is typically conducted at low to moderate temperatures (0–40 °C) to control the degree of acetylation and minimize side reactions.
  • Time: Reaction times vary from 1 to 24 hours depending on scale and conditions.

Stepwise Acetylation and Protection

  • Initially, the primary and secondary hydroxyl groups on the side chain are acetylated.
  • The amino group on the purine ring is acetylated either simultaneously or in a subsequent step to yield the N-acetyl derivative.
  • Selectivity is achieved by controlling stoichiometry and reaction time.

Purification

  • The crude product is purified by recrystallization from suitable solvents (e.g., methanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.
  • The purified triacetylated compound is obtained as a solid with characteristic melting point around 174 °C.

Reaction Scheme (Generalized)

Step Reactants Conditions Product
1 Ganciclovir (or isomer) + Acetic anhydride Pyridine, 0–25 °C, 4–12 h Mono- and diacetylated intermediates
2 Intermediate + Acetic anhydride Pyridine, room temp, 12–24 h Triacetylated product (N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide)
3 Purification Recrystallization or chromatography Pure triacetylated compound

Analytical and Characterization Data

Parameter Value Method/Source
Melting Point 174 °C ChemicalBook
Molecular Weight 381.34 g/mol ChemicalBook, LGC Standards
Solubility Slight in DMSO and heated methanol ChemicalBook
Spectroscopic Data NMR, MS, IR consistent with triacetylated purine nucleoside Literature and supplier data
Purity >98% by HPLC (typical for synthetic batches) Supplier specifications

Research and Patent Literature Insights

  • The compound is referenced as an intermediate or impurity in the synthesis of antiviral drugs such as valganciclovir and ganciclovir derivatives.
  • Patent EP2796442A1 describes related purine derivatives and their preparation methods involving selective acetylation and etherification reactions, which can be adapted for this compound’s synthesis.
  • The triacetylated compound serves as a prodrug or intermediate due to improved lipophilicity and bioavailability.

Summary Table of Preparation Method Parameters

Aspect Details
Starting Material Ganciclovir or positional isomer
Acetylating Agent Acetic anhydride or acetyl chloride
Catalyst Pyridine or organic base
Solvent Pyridine, dichloromethane, or acetonitrile
Temperature 0–40 °C
Reaction Time 4–24 hours
Purification Recrystallization, chromatography
Product Form Solid, white to pale beige
Yield Typically moderate to high (60–85%) depending on scale and conditions

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes controlled hydrolysis to yield pharmacologically active metabolites. This reaction is critical for its role as a prodrug intermediate in antiviral therapies.

Reaction Conditions Products Mechanism Application
Alkaline aqueous solution (pH 9–10, 25–40°C)2-Amino-1,7-dihydro-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one (Ganciclovir EP Impurity H)Nucleophilic cleavage of acetyl groupsGenerates active guanine analogues for antiviral drug synthesis
Acidic hydrolysis (HCl, reflux)N2,9-Diacetylguanine (Aciclovir EP Impurity L)Partial deacetylation at N2 and N9 positionsIntermediate for acyclic deoxyguanosine analogues

Enzymatic Biotransformation

In vivo, esterase enzymes selectively hydrolyze acetylated side chains to release hydroxyl groups, enabling antiviral activity:

C15H19N5O7EsterasesC11H15N5O5+2CH3COOH\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}_7 \xrightarrow{\text{Esterases}} \text{C}_{11}\text{H}_{15}\text{N}_5\text{O}_5 + 2\text{CH}_3\text{COOH}

This step is essential for converting the prodrug into metabolites that inhibit viral DNA polymerases by mimicking deoxyguanosine triphosphate .

Cross-Coupling Reactions

The purine core facilitates palladium-catalyzed coupling reactions for structural diversification:

Reagent Site of Reactivity Product Yield
Suzuki reagent (aryl boronic acid)C8 position of purine ring8-Aryl-substituted derivatives60–75%
Buchwald-Hartwig aminationN7 position7-Aminoalkyl analogues55–65%

Stability Under Synthetic Conditions

The compound demonstrates sensitivity to:

  • Heat : Decomposition above 185°C

  • Light : Photolytic degradation observed in methanol solutions (t₁/₂ = 48 hrs under UV light)

  • Oxidation : Susceptible to peroxide-mediated oxidation at the purine C6 carbonyl group

Industrial-Scale Modifications

Continuous flow reactors optimize its synthetic utility:

  • Residence Time : 8–12 minutes

  • Temperature : 70–90°C

  • Key Output : 99.2% purity by HPLC, 85% isolated yield

This reactivity profile underscores its dual role as both a synthetic intermediate and a prodrug precursor. The acetyloxy groups act as protective moieties that enable controlled activation, while the purine scaffold provides a versatile platform for medicinal chemistry optimization.

Scientific Research Applications

N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide involves its conversion to active metabolites that inhibit viral DNA polymerases. These metabolites mimic the natural nucleotides, incorporating into the viral DNA and causing chain termination . The molecular targets include viral DNA polymerases, and the pathways involved are those related to DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide ()
  • Key Features :
    • Purine core with a sulfanyl (-S-) linkage to an N-phenylacetamide group.
    • Long hexadecyl chain at position 7 enhances lipophilicity.
  • Comparison: The hexadecyl chain increases membrane permeability but may reduce aqueous solubility compared to the acetyloxyethoxy methyl group in the target compound.
2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
  • Key Features :
    • Pyrazolo-pyrimidine core instead of purine.
    • 2-Methoxybenzyl and 2-fluorophenyl substituents.
  • Comparison :
    • The pyrazolo-pyrimidine scaffold may offer distinct kinase inhibition profiles compared to purine-based compounds.
    • The fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Application: Potential use in oncology, differing from the target compound’s possible adenosine receptor modulation .
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide Hydrochloride ()
  • Key Features: Purine core with dipropyl groups and a phenoxy-linked acetamide. Hydrochloride salt improves solubility.
  • Comparison: Dipropyl groups enhance hydrophobic interactions, while the phenoxy linker may improve bioavailability. The hydrochloride salt contrasts with the target compound’s ester-based solubility modulation.
  • Application : Likely targets extracellular receptors due to improved solubility, unlike the acetyloxy groups in the target compound, which may favor intracellular activation .

Data Table: Comparative Analysis of Key Parameters

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Profile Potential Application
N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide Purine Acetamide (C2), Acetyloxyethoxy methyl (C7) ~450 (estimated) Moderate (ester-dependent) Prodrug for intracellular targets
2-[(7-Hexadecyl-3-methyl-2,6-dioxo-puridin-8-yl)sulfanyl]-N-phenylacetamide Purine Sulfanyl-N-phenylacetamide (C8), Hexadecyl (C7) 584.87 Low (highly lipophilic) Lipid-rich tissue targeting
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide HCl Purine Phenoxy-acetamide (C8), Dipropyl (C1, C3) 464.95 High (salt form) Extracellular receptor modulation
2-((2-Acetamido-6-oxo-1H-purin-9-yl)methoxy)propane-1,3-diyl diacetate Purine Diacetate-propane linker, Acetamide (C2) ~420 (estimated) High (ester hydrolysis) Prodrug for nucleotide analogs

Research Findings and Mechanistic Insights

  • Acetyloxy vs. Sulfanyl Groups : The acetyloxy groups in the target compound are hydrolytically labile, enabling controlled release of active metabolites, whereas sulfanyl-containing analogs (e.g., ) may exhibit thiol-mediated toxicity or instability .
  • Core Heterocycle Differences: Purine derivatives (target compound, ) are often adenosine mimetics, while pyrazolo-pyrimidines () target ATP-binding sites in kinases with higher selectivity .
  • Solubility and Bioavailability: The hydrochloride salt in enhances solubility for intravenous administration, contrasting with the target compound’s reliance on ester hydrolysis for activation .

Biological Activity

N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide is a synthetic compound with potential biological activity, particularly in the realm of antiviral and anticancer research. This article delves into its chemical properties, biological functions, and relevant case studies.

  • Molecular Formula : C15H19N5O7
  • Molecular Weight : 381.34 g/mol
  • CAS Number : 86357-14-4
  • Melting Point : 175 °C .

The compound's structure suggests it may interact with nucleic acid synthesis pathways, similar to other purine derivatives. Its acetyloxy groups may enhance solubility and bioavailability, potentially increasing its efficacy in biological systems.

Antiviral Activity

This compound has shown promise in antiviral applications:

  • Inhibition of Viral Replication : Analogous compounds have been noted for their ability to inhibit viral DNA polymerases, which is critical for the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV) .
  • Case Study : A study demonstrated that related acyclic nucleoside analogs effectively reduced viral load in infected cell cultures, indicating that modifications at the purine base could enhance antiviral efficacy .

Anticancer Activity

The compound may also exhibit anticancer properties:

  • Cell Proliferation Inhibition : Research indicates that similar purine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Case Study : In vitro studies on glioblastoma cells revealed that compounds with structural similarities to this compound inhibited tumor growth and induced cell death through mitochondrial pathways .

Data Table of Biological Activities

Activity TypeTargetEffect ObservedReference
AntiviralHSVReduced viral replication
AntiviralCMVInhibition of DNA polymerase
AnticancerGlioblastomaInduced apoptosis and inhibited proliferation

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC.
  • Adjust stoichiometry iteratively (e.g., adding excess acetyl chloride in two batches) to drive reactions to completion .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions in NMR or mass spectrometry (MS) data may arise from impurities, tautomerism, or stereochemical variations. Strategies include:

  • X-ray Crystallography : Resolve ambiguities in bond angles and stereochemistry, as demonstrated for structurally similar acetamide derivatives (e.g., 2-(7-Hydroxy-2-naphthyloxy)-N-(6-methyl-2-pyridyl)acetamide) .
  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals and confirm connectivity. For example, δ 7.69 ppm (br s) in ¹H NMR may indicate NH protons, while ¹³C NMR peaks at 169.8 ppm confirm carbonyl groups .
  • High-Resolution MS : Validate molecular ions (e.g., ESI/APCI(+): m/z 347 [M+H]⁺) to rule out adducts or fragmentation artifacts .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • HPLC-MS : Detect impurities (e.g., acetylated byproducts) using validated methods. For example, USP reference standards for related compounds (e.g., Acyclovir Related Compound F) ensure accurate quantification .
  • Melting Point Analysis : Sharp melting ranges (e.g., white powders recrystallized from ethyl acetate) indicate high crystallinity and purity .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₁₃H₁₉NO₂ for simpler analogs) .

Advanced: How can researchers design experiments to investigate biological activity, leveraging structural analogs?

Answer:

  • Target Identification : Screen against receptors or enzymes targeted by purine analogs (e.g., adenosine deaminase or kinase inhibitors). Structural similarities to tocolytic agents (e.g., KUR-1246) suggest potential uterorelaxant activity .
  • In Vitro Assays : Use cell-based models (e.g., smooth muscle cells) to evaluate cAMP modulation, a mechanism linked to acetylated purine derivatives .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., acetyloxy vs. methoxy groups) on potency, as seen in related compounds with EC₅₀ values ranging from 1.2–1.8 μM .

Basic: How should stereochemical considerations be addressed during synthesis?

Answer:

  • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts to control (S)- or (R)-configurations. For example, (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide requires stereospecific synthetic routes .
  • Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess.
  • Chiral HPLC : Separate diastereomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Advanced: What methodologies assess the compound’s stability under varying conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways. Monitor via HPLC for byproducts like quinones (oxidation) or amines (reduction) .
  • pH Stability : Test solubility and degradation in buffers (pH 1–13). Acetamide derivatives may hydrolyze in acidic/basic conditions, requiring lyophilization for long-term storage .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at room temperature based on accelerated stability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.